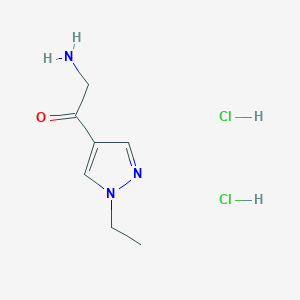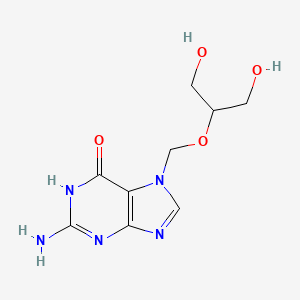
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one
Overview
Description
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one is a compound known for its structural similarity to ganciclovir, an antiviral medication. This compound is often referred to as the N-7 isomer of ganciclovir and has a molecular formula of C9H13N5O4 . It is a white to off-white solid that is slightly soluble in water and DMSO when heated .
Mechanism of Action
Target of Action
It is known to be an isomer of ganciclovir , which primarily targets the viral DNA polymerase .
Mode of Action
Ganciclovir is a nucleoside analog that gets phosphorylated to its active form, ganciclovir triphosphate, which inhibits viral replication by interrupting the viral DNA during elongation .
Biochemical Pathways
Given its similarity to ganciclovir, it is likely to affect the dna replication pathway of viruses, leading to inhibition of viral replication .
Result of Action
As an isomer of ganciclovir, it is likely to result in the inhibition of viral replication, thereby preventing the spread of the virus within the host .
Biochemical Analysis
Biochemical Properties
2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one plays a vital role in biochemical reactions, particularly in the context of antiviral activity. This compound interacts with several enzymes and proteins, including viral thymidine kinase, which phosphorylates it to an active triphosphate form. This active form can then inhibit viral DNA polymerase, preventing viral replication. The interactions between this compound and these biomolecules are essential for its antiviral properties .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with viral replication within infected cells. It impacts cell signaling pathways, gene expression, and cellular metabolism by inhibiting viral DNA synthesis. This inhibition leads to the suppression of viral proliferation and can induce apoptosis in infected cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with viral thymidine kinase and DNA polymerase. The compound is phosphorylated by thymidine kinase to form a triphosphate analog, which competes with deoxyguanosine triphosphate for incorporation into viral DNA. This incorporation results in chain termination and inhibition of viral DNA synthesis. Additionally, the compound can inhibit viral DNA polymerase directly, further preventing viral replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained antiviral activity, although the potential for resistance development exists .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits viral replication without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including bone marrow suppression and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its phosphorylation and incorporation into viral DNA. The compound interacts with enzymes such as viral thymidine kinase and DNA polymerase, which are crucial for its activation and antiviral activity. These interactions affect metabolic flux and metabolite levels, contributing to its overall efficacy in inhibiting viral replication .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to infected cells, where it can exert its antiviral effects. The compound’s distribution is influenced by factors such as cellular uptake, intracellular trafficking, and accumulation in target tissues .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus of infected cells, where it can interact with viral DNA polymerase and inhibit viral replication. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, enhancing its antiviral efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one typically involves the reaction of appropriate purine derivatives with hydroxymethyl and ethoxy groups under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods: Industrial production methods for this compound are not
Properties
IUPAC Name |
2-amino-7-(1,3-dihydroxypropan-2-yloxymethyl)-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O4/c10-9-12-7-6(8(17)13-9)14(3-11-7)4-18-5(1-15)2-16/h3,5,15-16H,1-2,4H2,(H3,10,12,13,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSYYAKAGSCRHJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1COC(CO)CO)C(=O)NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233146 | |
| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84222-50-4 | |
| Record name | 2-Amino-1,7-dihydro-7-[[2-hydroxy-1-(hydroxymethyl)ethoxy]methyl]-6H-purin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84222-50-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084222504 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC377967 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=377967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Amino-7-((2-hydroxy-1-(hydroxymethyl)ethoxy)methyl)1,7-dihydro-6H-purin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-AMINO-7-((2-HYDROXY-1-(HYDROXYMETHYL)ETHOXY)METHYL)1,7-DIHYDRO-6H-PURIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R4O2418X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


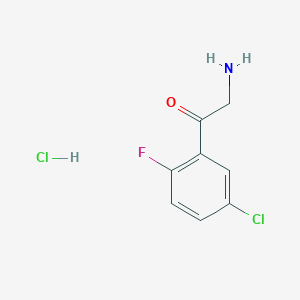
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)

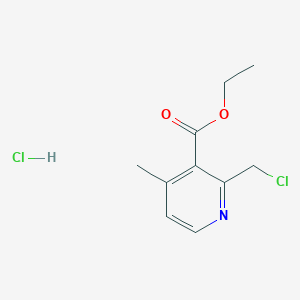

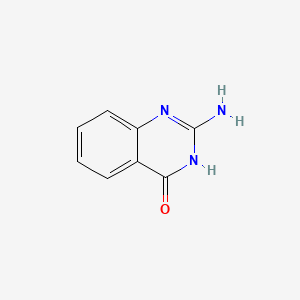
![6-Amino-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B1384120.png)
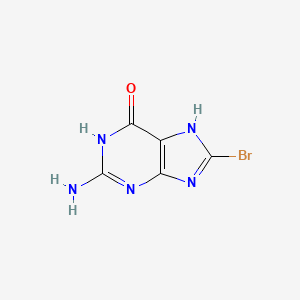

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal](/img/structure/B1384126.png)
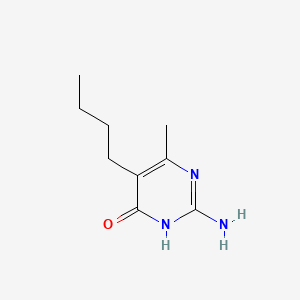
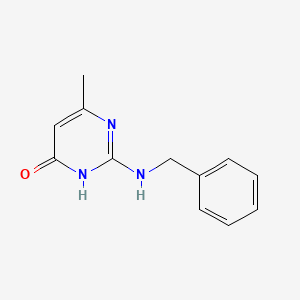
![[3-(Azetidin-3-yl)-1,2-oxazol-5-yl]methanol, methanesulfonic acid](/img/structure/B1384130.png)
